molecular formula C9H18O3 B125341 Isopropyl 2-hydroxy-4-methylpentanoate CAS No. 156276-25-4

Isopropyl 2-hydroxy-4-methylpentanoate

Cat. No. B125341
M. Wt: 174.24 g/mol
InChI Key: VQIAGTIGPQKFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-hydroxy-4-methylpentanoate is a chemical compound with the molecular formula C9H18O3 . It has a molecular weight of 174.24 g/mol . The IUPAC name for this compound is propan-2-yl 2-hydroxy-4-methylpentanoate .


Molecular Structure Analysis

The InChI code for Isopropyl 2-hydroxy-4-methylpentanoate is 1S/C9H18O3/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8,10H,5H2,1-4H3 . The compound has a total of 12 heavy atoms . The canonical SMILES representation is CC©CC(C(=O)OC©C)O .


Physical And Chemical Properties Analysis

Isopropyl 2-hydroxy-4-methylpentanoate has a molecular weight of 174.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . Its exact mass is 174.125594432 g/mol, and its monoisotopic mass is also 174.125594432 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

Isopropyl 2-hydroxy-4-methylpentanoate is involved in various synthetic processes and chemical reactions. For instance, it has been used in the stereoselective aldol reaction to produce (R)-3-hydroxy-4-methylpentanoic acid, showcasing its utility in creating complex organic molecules with high enantiomeric excess, which is crucial for the synthesis of biologically active compounds (Braun & Gräf, 2003). Additionally, its derivatives have been explored for their organoleptic properties, contributing to the flavor and fragrance industry by offering new ingredients with unique sensory profiles (Snowden, Grenno, & Vial, 2005).

Biological and Fermentation Applications

Isopropyl 2-hydroxy-4-methylpentanoate and its related compounds are also significant in biological contexts. For example, the fermentative production of isobutene, a valuable chemical precursor, involves metabolic pathways that include intermediates structurally similar to isopropyl 2-hydroxy-4-methylpentanoate. This highlights the potential of bio-based production routes for industrial chemicals, which could lead to more sustainable processes (van Leeuwen et al., 2012).

Impact on Wine Aroma

Research has identified compounds structurally related to isopropyl 2-hydroxy-4-methylpentanoate, such as ethyl 2-hydroxy-4-methylpentanoate, as significant contributors to the aroma profile of wines. These compounds, particularly their enantiomeric forms, have been studied for their influence on wine's fruity characteristics, demonstrating the intricate role of subtle chemical variations in food and beverage flavoring (Lytra et al., 2012).

Organic Synthesis and Catalysis

The compound and its related chemicals serve as key intermediates in organic synthesis and catalysis. Directed homogeneous hydrogenation reactions, for instance, utilize these intermediates to produce high-purity chemicals, underscoring their importance in the synthesis of complex organic molecules with specific stereochemistry (Brown, Evans, & James, 2003).

properties

IUPAC Name

propan-2-yl 2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIAGTIGPQKFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462592
Record name DL-Leucic Acid Isopropyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-hydroxy-4-methylpentanoate

CAS RN

156276-25-4
Record name DL-Leucic Acid Isopropyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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